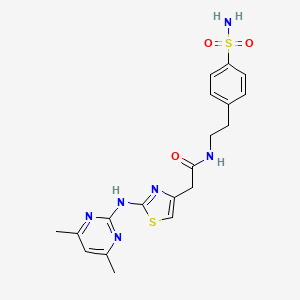

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound might involve the use of 2H-Pyran, tetrahydro-3-methyl- , and [4-(thiophen-3-yl)oxan-4-yl]methanamine . The exact synthesis process is not available in the search results.Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI code: 1S/C10H15NOS/c11-8-10(2-4-12-5-3-10)9-1-6-13-7-9/h1,6-7H,2-5,8,11H2 . The 3D structure can be viewed using specific software .Aplicaciones Científicas De Investigación

Development of Modified Migita Reaction for C-S Bond Formation : The research by Norris and Leeman (2008) explored the palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions. They successfully applied this method to synthesize key intermediates and provided a detailed comparison of different process yields, highlighting the yield advantage of the bond-forming steps. The reaction showed potential for large-scale applications, demonstrating its utility in the synthesis of complex organic compounds (Norris & Leeman, 2008).

Fungicidal Activity of Aromatic Heterocyclic Carboxamides : Banba, Yoshikawa, and Katsuta (2013) investigated the fungicidal activity of various aromatic heterocyclic carboxamides, highlighting the significance of positional isomers. The study emphasized the high activity of certain carboxamides against gray mold and the importance of the trifluoromethyl group's position. Docking studies provided insights into the interaction of these compounds with fungal enzymes, proposing an interaction model, suggesting potential applications in agriculture and fungicide development (Banba et al., 2013).

Synthesis of Furan-fused Heterocycles : Ergun, Dengiz, Ozer, Şahin, and Balcı (2014) reported the synthesis of novel classes of furan-fused heterocycles. They proposed a mechanism based on experimental and computational findings, indicating potential applications in the design and synthesis of novel organic compounds with tailored properties (Ergun et al., 2014).

Antimicrobial Activity of Schiff Bases : Arora, Saravanan, Mohan, and Bhattacharjee (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their Schiff bases, characterizing them and assessing their antimicrobial activity. Their findings highlight the potential use of these compounds in the development of new antimicrobial agents (Arora et al., 2013).

Synthesis and Characterization of Novel Chitosan Schiff Bases : Hamed, Abdelhamid, Saad, Elkady, and Elsabee (2020) synthesized and characterized novel chitosan Schiff bases with heterocyclic moieties, exploring their antimicrobial and cytotoxic activities. The study provides valuable insights into the potential biomedical applications of these compounds (Hamed et al., 2020).

Synthesis and Biological Activity of 1,3,4-Oxadiazoles : Aghekyan, Mkryan, Panosyan, Safaryan, and Stepanyan (2020) synthesized and evaluated the antibacterial activity of novel 1,3,4-oxadiazole derivatives. The study provides a basis for further exploration of these compounds as potential antibacterial agents (Aghekyan et al., 2020).

Propiedades

IUPAC Name |

N-[(4-thiophen-3-yloxan-4-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-14(12-1-5-19-9-12)16-11-15(3-6-18-7-4-15)13-2-8-20-10-13/h1-2,5,8-10H,3-4,6-7,11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRYULKHGRLBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=COC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride](/img/structure/B2802439.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)

![3-[Methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)

![2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B2802445.png)

![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)

![1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2802457.png)

![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2802458.png)

![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)